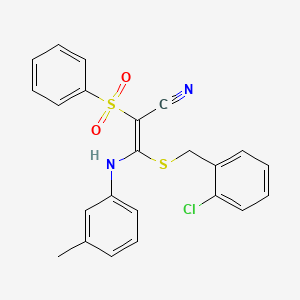

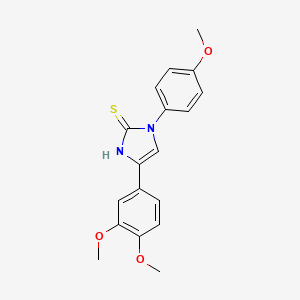

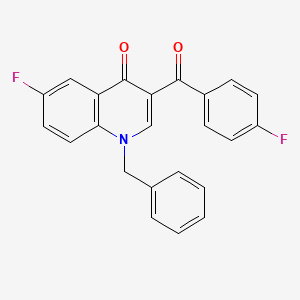

![molecular formula C16H27NO4 B2688152 N-Boc-[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid CAS No. 1335031-81-6](/img/structure/B2688152.png)

N-Boc-[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Boc-[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid is a chemical compound that belongs to the class of amino acids. It is commonly used in scientific research for its unique properties and potential applications.1.1]hept-2-yl]acetic acid, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of “N-Boc-[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid”:

Peptide Synthesis

N-Boc-[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid is often used in peptide synthesis due to its ability to introduce steric hindrance and rigidity into peptide chains. This can enhance the stability and bioactivity of the resulting peptides, making them more resistant to enzymatic degradation and potentially more effective as therapeutic agents .

Drug Design and Development

The compound’s unique bicyclic structure and the presence of the Boc-protected amino group make it a valuable building block in drug design. It can be used to create novel drug candidates with improved pharmacokinetic properties, such as increased bioavailability and targeted delivery .

Chiral Ligand Synthesis

N-Boc-[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid is utilized in the synthesis of chiral ligands, which are essential in asymmetric catalysis. These chiral ligands can help produce enantiomerically pure compounds, which are crucial in the pharmaceutical industry for the development of drugs with specific desired effects .

Bioconjugation

The compound is also used in bioconjugation techniques, where it serves as a linker to attach biomolecules such as proteins, peptides, or nucleic acids to various surfaces or other molecules. This application is particularly important in the development of biosensors, diagnostic tools, and targeted drug delivery systems .

Labeling and Imaging

In the field of molecular imaging, N-Boc-[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid can be used to label biomolecules with fluorescent or radioactive tags. This allows researchers to track the distribution and interaction of these molecules within biological systems, providing valuable insights into cellular processes and disease mechanisms .

Proteomics

The compound is employed in proteomics for the modification and stabilization of proteins. By incorporating this compound into proteins, researchers can study protein structure, function, and interactions more effectively. This application is crucial for understanding the proteome and identifying potential therapeutic targets .

Organic Synthesis

In organic synthesis, N-Boc-[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid is used as a versatile intermediate. Its unique structure allows for the creation of complex molecules through various chemical reactions, making it a valuable tool for synthetic chemists working on the development of new materials and compounds .

Enzyme Inhibition Studies

The compound can be used in enzyme inhibition studies to investigate the mechanisms of enzyme action and to develop inhibitors that can regulate enzyme activity. This is particularly important in the development of drugs that target specific enzymes involved in disease pathways .

These applications highlight the versatility and importance of N-Boc-[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid in various fields of scientific research. If you have any specific questions or need further details on any of these applications, feel free to ask!

Propriétés

IUPAC Name |

2-[(1R,2S,5S)-6,6-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-bicyclo[3.1.1]heptanyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO4/c1-14(2,3)21-13(20)17-16(9-12(18)19)7-6-10-8-11(16)15(10,4)5/h10-11H,6-9H2,1-5H3,(H,17,20)(H,18,19)/t10-,11+,16-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJFDLTLKTPHASU-USBNGQNGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC(C1C2)(CC(=O)O)NC(=O)OC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]2CC[C@@]([C@@H]1C2)(CC(=O)O)NC(=O)OC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

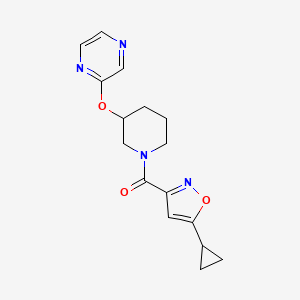

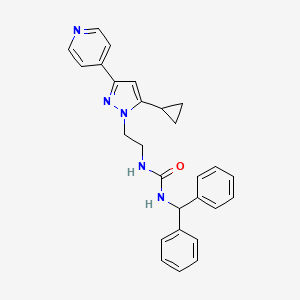

![N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(4-ethylphenyl)ethanediamide](/img/structure/B2688069.png)

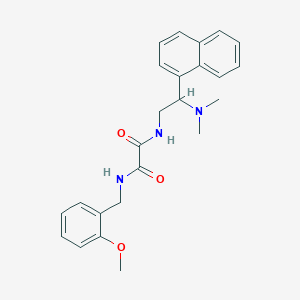

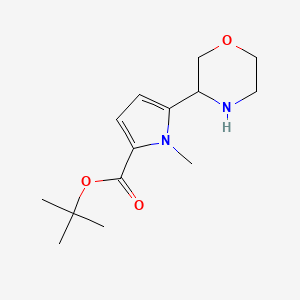

![2-[(4-Chlorophenyl)methyl]benzaldehyde](/img/structure/B2688077.png)

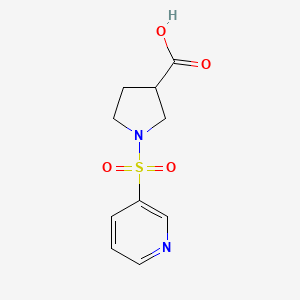

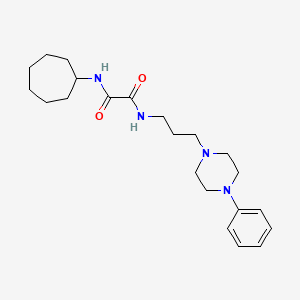

![2-[3-(3,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2688078.png)